molecular formula C29H44O8 B2760011 Precyasterone CAS No. 27335-85-9

Precyasterone

Cat. No.: B2760011
CAS No.: 27335-85-9
M. Wt: 520.663
InChI Key: RPCTUYZLPGGPJD-OTFJRSPLSA-N
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Description

Precyasterone is a natural steroidal compound extracted from the dried roots of Cyathula capitata . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Precyasterone can be synthesized through a series of chemical reactions involving the modification of steroidal precursors. The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dried roots of Cyathula capitata. The extraction process includes drying the roots, grinding them into a fine powder, and using solvents to isolate the compound. The extracted this compound is then purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Precyasterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Precyasterone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Precyasterone can be compared with other steroidal compounds such as dehydroepiandrosterone (DHEA) and androstenedione. While all these compounds share a common steroidal backbone, this compound is unique due to its specific structural modifications and biological activities. Similar compounds include:

This compound stands out due to its unique extraction source and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4S,6R)-4-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-1-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCTUYZLPGGPJD-YSEUJXISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](OC1=O)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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